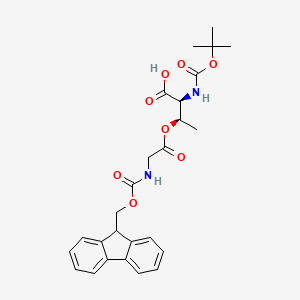

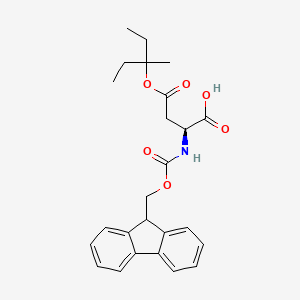

Boc-Thr(Gly-Fmoc)-OH

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

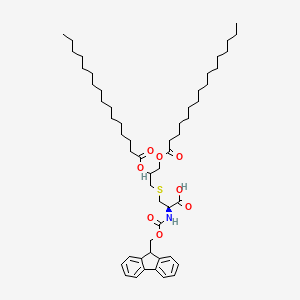

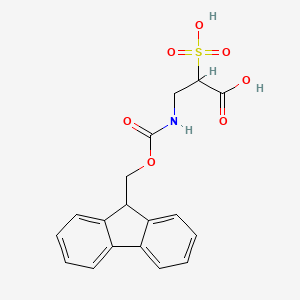

Boc-Thr(Gly-Fmoc)-OH is a tripeptide, composed of the amino acids L-threonine, glycine, and L-phenylalanine. It is a common peptide used in scientific research and has a variety of applications due to its unique structure and properties. In

科学的研究の応用

-

Scientific Field: Organic Chemistry - Peptide Synthesis

- Peptides are gaining considerable attention as potential drugs . The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

- In the context of peptide synthesis, “Boc-Thr(Gly-Fmoc)-OH” would be used as a building block to construct more complex peptides. The “Boc” and “Fmoc” parts of the molecule are protecting groups, which serve to prevent unwanted reactions from occurring at the amino and carboxyl groups of the amino acids during the synthesis process .

- After the desired peptide sequence has been assembled, the protecting groups can be removed to yield the final peptide product .

-

Scientific Field: Organic Chemistry - Transfer Hydrogenolysis

- Palladium catalyzed transfer hydrogenolysis of protected peptides using a recyclable polymer-supported formate as hydrogen donor affords pure hydrogenolyzed products without the need for any chromatographic purification steps and provides a facile method for the clean and efficient removal of some of the commonly used protecting groups in peptide synthesis .

- In this context, “Boc-Thr(Gly-Fmoc)-OH” could potentially be used as a substrate for transfer hydrogenolysis, with the “Boc” and “Fmoc” protecting groups being removed via this method .

- Scientific Field: Green Chemistry

- The field of green chemistry is focused on developing processes and materials that are environmentally friendly. One area of interest is the development of greener solvents for use in solid-phase peptide synthesis (SPPS) .

- In the context of peptide synthesis, “Boc-Thr(Gly-Fmoc)-OH” could be used as a building block in the synthesis of peptides using greener solvents . The use of greener solvents does not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .

- Scientific Field: Biochemistry - Protein Engineering

- Protein engineering is a field of biochemistry that involves designing and constructing new proteins with desired properties. This can be achieved through techniques such as directed evolution and rational design .

- “Boc-Thr(Gly-Fmoc)-OH” could be used in the synthesis of peptides that are then incorporated into larger proteins. These engineered proteins could have a wide range of applications, from serving as biocatalysts in industrial processes to acting as therapeutic agents in medicine .

- The specific methods of application and experimental procedures would depend on the particular protein being engineered and its intended use .

特性

IUPAC Name |

(2S,3R)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-15(22(23(30)31)28-25(33)36-26(2,3)4)35-21(29)13-27-24(32)34-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,30,31)/t15-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRTXLMOZHWXCJ-QRQCRPRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Thr(Gly-Fmoc)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

163558-30-3

163558-30-3

Fmoc-Cys(Mtt)-OH

269067-38-1

Fmoc-Cys(Mob)-OPfp

150372-68-2

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH

210532-98-2

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)